molecular formula C7H2ClF4I B1400335 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS No. 928783-87-3

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

Cat. No. B1400335
M. Wt: 324.44 g/mol
InChI Key: BLTVLGYWOQCAIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene”, there are related compounds that have been synthesized. For instance, trifluoromethylpyridines, which share the trifluoromethyl group, have been synthesized for use in agrochemical and pharmaceutical ingredients . The synthesis of these compounds often involves the reaction of an aromatic halide and trifluoromethyl iodide .

Scientific Research Applications

Synthesis of Fluoro-Polyimides

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is used in the synthesis of soluble fluoro-polyimides. These polyimides are created by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides. The fluoro-polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them useful in various applications, especially where these properties are desirable (Xie et al., 2001).

Rhenium-Catalyzed Trifluoromethylation

In the field of organic synthesis, 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene plays a role in rhenium-catalyzed trifluoromethylation processes. This method allows for the direct electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, which is a key step in the synthesis of many organic compounds (Mejía & Togni, 2012).

Suzuki Coupling Reactions

The compound is also involved in Suzuki coupling reactions. For instance, a study described the Suzuki coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene. This process leads to the production of C-C coupled compounds, which are significant in the development of pharmaceuticals and agrochemicals (Manojkumar et al., 2013).

Preparation of Novel Trisubstituted Ethylenes

This chemical is used in the preparation of novel trisubstituted ethylenes, such as ring-substituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds have applications in the synthesis of polymers and other materials, offering unique properties like improved stability or enhanced performance in specific applications (Humanski et al., 2018).

Studies in Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy

The compound finds application in mass-analyzed-threshold-ionization (MATI) spectroscopy. It's used to investigate the ionic properties of related radical cations in their electronic ground state, which is crucial in understanding the fundamental properties of these compounds (Krüger et al., 2015).

Fluorination Studies

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is also used in studies involving the fluorination of aromatic compounds. Research in this area explores the production of lightly fluorinated products, which are important in the development of materials with specific chemical properties (Parsons, 1972).

properties

IUPAC Name

1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVLGYWOQCAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735309
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

CAS RN

928783-87-3
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928783-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 mL of 6N hydrochloric acid, 4.00 g of 3-chloro-4-fluoro-5-trifluoromethylaniline was added, and stirred at room temperature for 30 minutes. In the mixture, a solution of 1.42 g of sodium nitrite in 5 mL of water was added dropwise at such a rate that internal temperature would not exceed 5° C. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour. In the reaction mixture, a solution of 4.70 g of potassium iodide in 15 mL of water was added dropwise at the same temperature with stirring. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour and then at room temperature for 15 hours. After the completion of the reaction, the reaction mixture was extracted with 50 mL of diethyl ether twice. The combined organic phases were dehydrated with and dried over saturated sodium chloride aqueous solution and then anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.70 g of the crude aimed product as yellow oily substance. The resulting product was used as such without purification for the next step.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Leas - 2020 - digitalcommons.unmc.edu
Schistosomiasis, also known as “snail fever,” is both an acute and chronic disease spread by trematode flukes from the tropical parasitic worm genus Schistosoma. The flukes are …
Number of citations: 0 digitalcommons.unmc.edu

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